Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents available for carbon-carbon bond formation, boronic acid derivatives stand out for their versatility, stability, and functional group tolerance, particularly in the context of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical overview of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7), a key reagent for the in situ formation and protection of boronic acids.[1][2] We will delve into its unique structural features, provide field-proven insights into its synthesis and application, and explain the causal relationships behind its utility, empowering scientists to leverage this reagent to its full potential in complex molecule synthesis.
The Dioxaborinane Advantage: Understanding the Core Structure
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane belongs to the class of borate esters. Its structure is characterized by a six-membered dioxaborinane ring, which is formed from the protection of a boron atom by 2-methyl-2,4-pentanediol (also known as hexylene glycol). An isopropoxy group is also attached to the boron atom.
Caption: Molecular structure of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.
The IUPAC name for this compound is 4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane.[1] Its molecular formula is C₉H₁₉BO₃, and it has a molecular weight of 186.06 g/mol .[1][2]
The Significance of the Six-Membered Ring: Enhanced Stability
In the realm of boronic acid chemistry, the most commonly employed protecting group is pinacol, which forms a five-membered dioxaborolane ring. However, the six-membered dioxaborinane ring of the title compound offers a distinct thermodynamic advantage. Studies on the relative stability of boronic esters have shown that six-membered rings are generally more thermodynamically stable than their five-membered counterparts.[3] This increased stability can be attributed to reduced ring strain.
This enhanced stability is not merely a theoretical curiosity; it has practical implications in the laboratory. It can lead to:
-
Reduced decomposition during purification by silica gel chromatography.
-
Greater resistance to hydrolysis , which is a common pathway for the degradation of boronic esters.[4][5]
-
Improved shelf-life and handling characteristics.
For drug development professionals, where process robustness and reproducibility are paramount, the inherent stability of the 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group can be a significant asset, leading to more consistent reaction outcomes and higher purity of intermediates.
Synthesis and Physicochemical Properties
The synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is typically achieved through the condensation reaction of triisopropyl borate with 2-methyl-2,4-pentanediol. This reaction is an equilibrium process where the removal of the isopropanol byproduct drives the reaction to completion.
General Synthesis Protocol
Objective: To synthesize 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.
Materials:
-
Triisopropyl borate
-
2-Methyl-2,4-pentanediol (Hexylene Glycol)
-
Anhydrous toluene (or another suitable solvent for azeotropic removal of isopropanol)
-
Dean-Stark apparatus or equivalent setup for removal of volatiles
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of triisopropyl borate and 2-methyl-2,4-pentanediol.
-
Add a sufficient volume of anhydrous toluene to facilitate azeotropic removal of the isopropanol byproduct.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by observing the collection of isopropanol in the Dean-Stark trap. The reaction is complete when no more isopropanol is collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure to yield pure 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane as a colorless liquid.
Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by continuously removing the isopropanol formed during the transesterification reaction. Anhydrous conditions are necessary to prevent the hydrolysis of the borate esters.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 61676-61-7 | [1][2] |
| Molecular Formula | C₉H₁₉BO₃ | [1][2] |
| Molecular Weight | 186.06 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Purity | >95% | [2] |
| Storage | 2-8 °C | [2] |
| SMILES | C(C)(C)OB1OC(CC(O1)(C)C)C | [2] |
Safety Information: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a flammable liquid and vapor and causes serious eye damage.[1] Appropriate personal protective equipment should be worn, and the compound should be handled in a well-ventilated fume hood.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is as a precursor for the formation of boronic esters, which are key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is one of the most powerful and widely used methods for the formation of C-C bonds in modern organic synthesis.[8]
In Situ Formation of Boronic Esters
A significant advantage of using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form the corresponding boronic esters in situ. This approach avoids the isolation of often unstable free boronic acids.
Caption: General workflow for Suzuki-Miyaura coupling using in situ generated boronic esters.
Representative Protocol: Synthesis of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
The following protocol demonstrates the reaction of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with a Grignard reagent to form a stable, isolable arylboronic ester, which is a direct precursor for Suzuki-Miyaura coupling reactions.
Objective: To synthesize 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane.[9]
Materials:
-
2-Isopropoxy-4,4,6-trimethyl-[4][10][11]dioxaborinane
-
Phenylmagnesium bromide (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1N aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for flash chromatography
Procedure:
-
To a solution of 2-isopropoxy-4,4,6-trimethyl-[4][10][11]dioxaborinane (1.5 eq.) in dry THF under an argon atmosphere, add a solution of phenylmagnesium bromide (1.0 eq.) dropwise at room temperature.[9]
-
Stir the reaction mixture at ambient temperature for 2 hours.[9]
-
Cool the reaction flask to 0 °C and add 1N aqueous hydrochloric acid dropwise.[9]
-
Allow the mixture to warm to ambient temperature and stir for 1 hour.[9]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 times).[9]
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the residue by flash chromatography on silica gel (5% ethyl acetate in hexanes) to obtain the title compound.[9]
Self-Validating System: The success of this reaction can be validated by spectroscopic analysis of the purified product. The expected NMR data provides a clear fingerprint for the desired compound.
Spectroscopic Data for 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: [9]
-
¹H NMR (400 MHz, CDCl₃): δ 7.84 (d, J=7.3 Hz, 2H), 7.40 (t, J=7.3 Hz, 1H), 7.36 (t, J=7.9 Hz, 2H), 4.36 (m, 1H), 1.87 (dd, J=13.9 Hz, J=3.3 Hz, 1H), 1.62 (t, J=11.7 Hz, 1H), 1.41 (d, J=6.5 Hz, 6H), 1.38 (d, J=7.4 Hz, 3H).
-
¹³C NMR (100.6 MHz, CDCl₃): δ 133.6, 130.2, 127.3, 70.8, 64.9, 45.9, 31.2, 28.1, 23.1.
-
¹¹B NMR (128.3 MHz, CDCl₃): δ 26.8.
General Protocol for Suzuki-Miyaura Cross-Coupling
The aryl dioxaborinane boronic ester synthesized above can then be used in a standard Suzuki-Miyaura coupling reaction.
Objective: To perform a Suzuki-Miyaura cross-coupling of an aryl dioxaborinane boronic ester with an aryl halide.
Materials:
-
Aryl dioxaborinane boronic ester (e.g., 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane)
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene, Dioxane, DME, often with water)
Procedure:
-
In a reaction vessel, combine the aryl dioxaborinane boronic ester (1.1-1.5 eq.), the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Add the appropriate solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Expertise & Experience: The choice of catalyst, base, and solvent is crucial and often substrate-dependent. For electron-rich arylboronic acids, anhydrous conditions may be preferable, while electron-poor systems often benefit from aqueous conditions.[12] The greater stability of the dioxaborinane ester can be particularly advantageous in prolonged reactions or with challenging substrates, minimizing protodeboronation, a common side reaction that plagues less stable boronic acid derivatives.
Conclusion
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and robust reagent for the synthesis of complex organic molecules. Its key structural feature, the six-membered dioxaborinane ring, imparts greater thermodynamic stability compared to the more common pinacol-derived boronic esters. This stability translates into practical advantages for researchers and drug development professionals, including improved handling, purification, and reaction consistency. By serving as an excellent precursor for the in situ generation of boronic esters for Suzuki-Miyaura cross-coupling reactions, this compound facilitates the efficient and reliable construction of critical carbon-carbon bonds, making it an indispensable tool in the modern synthetic chemist's toolkit.
References
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Fisher Scientific. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. Retrieved from [Link]
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Li, W., & Burgess, K. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Organic Letters, 11(15), 3251–3254. Available from: [Link]
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Roy, C., & Brown, H. C. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. The Journal of Organic Chemistry, 72(10), 3544–3547. Available from: [Link]
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Roy, A., & Brown, H. C. (2006). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 691(26), 5435-5441. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. PubChem Compound Database. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
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Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and -alkenylpurine derivatives. Collection of Czechoslovak Chemical Communications, 66(8), 1190-1206. Available from: [Link]
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